molecular formula C12H10O B13835960 4-Phenylphenol-13C6

4-Phenylphenol-13C6

Cat. No.: B13835960
M. Wt: 176.16 g/mol
InChI Key: YXVFYQXJAXKLAK-GEPOPZQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylphenol-13C6 is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of 4-Phenylphenol, which is a white crystalline solid used as a fungicide, bactericide, and preservative in various industrial applications. The compound is labeled with carbon-13, a stable isotope, which makes it useful in tracing and studying chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylphenol-13C6 can be achieved through a Suzuki coupling reaction. This involves the reaction of phenylboronic acid with 4-iodophenol in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is typically carried out in an aqueous medium, and the product is purified by recrystallization.

Example Procedure:

  • Add 122 mg of phenylboronic acid, 414 mg of potassium carbonate, and 220 mg of 4-iodophenol to a 50 ml round-bottom flask.
  • Add 10 ml of deionized water and 3 mg of palladium on carbon (10%).
  • Reflux the mixture on a hot plate with a magnetic stirrer for 30 minutes.
  • Cool the mixture to room temperature and acidify with HCl.
  • Filter the resulting solid and wash with water and methanol.
  • Purify the product by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions and purification steps to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-Phenylphenol-13C6 undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form biphenyl derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nitrating agents.

Major Products

    Oxidation: Quinones.

    Reduction: Biphenyl derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

4-Phenylphenol-13C6 is used in various scientific research applications, including:

    Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

    Biology: Used in metabolic studies to trace the incorporation of carbon atoms in biological systems.

    Medicine: Used in drug development and pharmacokinetic studies.

    Industry: Used in the development of new materials and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of 4-Phenylphenol-13C6 involves its incorporation into chemical and biological systems, where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound through various pathways. This helps in understanding reaction mechanisms, metabolic pathways, and the fate of the compound in different environments .

Comparison with Similar Compounds

4-Phenylphenol-13C6 is unique due to its stable isotope labeling, which makes it particularly useful in tracing studies. Similar compounds include:

    4-Phenylphenol: The non-labeled version, used as a fungicide and preservative.

    4-Hydroxybiphenyl: Another biphenyl derivative with similar chemical properties.

    4-Diphenylol: A related compound with hydroxyl groups on both phenyl rings.

These compounds share similar chemical properties but differ in their specific applications and the presence of stable isotopes.

Properties

Molecular Formula

C12H10O

Molecular Weight

176.16 g/mol

IUPAC Name

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)phenol

InChI

InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1+1,2+1,3+1,4+1,5+1,10+1

InChI Key

YXVFYQXJAXKLAK-GEPOPZQUSA-N

Isomeric SMILES

C1=CC(=CC=C1[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.